molecular formula C10H9NO3 B1316753 7-Methoxy-1H-indole-5-carboxylic acid CAS No. 180623-99-8

7-Methoxy-1H-indole-5-carboxylic acid

Cat. No.: B1316753
CAS No.: 180623-99-8
M. Wt: 191.18 g/mol
InChI Key: NQQIVHLJHKUFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The methoxy group at the 7th position and the carboxylic acid group at the 5th position of the indole ring confer unique chemical properties to this compound.

Biochemical Analysis

Biochemical Properties

7-Methoxy-1H-indole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters Additionally, this compound exhibits antioxidant properties, which can protect cells from oxidative stress .

Cellular Effects

This compound influences various cellular processes. It has been reported to inhibit the growth of tobacco cells, which can be partially reversed by indole and tryptophan . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce oxidative stress and enhance long-term potentiation (LTP) in neuronal cells, indicating its potential neuroprotective effects .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It forms hydrogen bonds with adjacent methoxy groups and NH groups of the indole rings, significantly influencing the spatial arrangement of molecules . These interactions contribute to its enzyme inhibition or activation properties and changes in gene expression. The compound’s ability to inhibit MAO-B is particularly noteworthy, as it can modulate neurotransmitter levels and potentially alleviate symptoms of neurological disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability within a pH range of 6-7 and at temperatures up to 50°C . Long-term studies have shown that it can reduce ischemic area size, decrease oxidative stress, and enhance LTP in neuronal cells . These findings suggest that this compound maintains its efficacy over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to increased inhibition of MAO-B, with greater expression detected in the compound’s hybrids . Excessive dosages may result in toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and effects on metabolic flux or metabolite levels. For example, it has been shown to inhibit the activity of MAO-B, which plays a role in the metabolism of neurotransmitters . This interaction can influence the levels of various metabolites and contribute to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For instance, it has been shown to increase the permeability of the endothelial monolayer in an in vitro blood-brain barrier (BBB) model, suggesting its potential to cross the BBB and exert effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For example, the formation of cyclic dimers via hydrogen bonds between this compound molecules can influence its spatial arrangement and interactions with other biomolecules .

Preparation Methods

The synthesis of 7-Methoxy-1H-indole-5-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

7-Methoxy-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens.

Scientific Research Applications

7-Methoxy-1H-indole-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

7-Methoxy-1H-indole-5-carboxylic acid can be compared with other indole derivatives such as:

The unique combination of the methoxy and carboxylic acid groups in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.

Properties

IUPAC Name

7-methoxy-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-8-5-7(10(12)13)4-6-2-3-11-9(6)8/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQIVHLJHKUFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287851
Record name 7-Methoxy-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180623-99-8
Record name 7-Methoxy-1H-indole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180623-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-1H-indole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Methoxy-1H-indole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-Methoxy-1H-indole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-Methoxy-1H-indole-5-carboxylic acid
Reactant of Route 5
7-Methoxy-1H-indole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-Methoxy-1H-indole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.